molecular formula C13H17IN2OS B283656 N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide

N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide

Cat. No. B283656
M. Wt: 376.26 g/mol
InChI Key: XEOYOKLUTOIVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a significant role in the regulation of inflammation and immune responses. IMD-0354 has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide selectively inhibits the NF-κB pathway, which is a key signaling pathway involved in the regulation of inflammation and immune responses. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and cellular stress. Activation of NF-κB leads to the expression of various genes involved in the inflammatory and immune responses. N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This results in the inhibition of the expression of various pro-inflammatory and pro-tumor genes.
Biochemical and Physiological Effects
N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It has also been shown to inhibit the expression of various adhesion molecules and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. Additionally, N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide has been shown to inhibit the proliferation and survival of various cancer cells.

Advantages and Limitations for Lab Experiments

N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. It has also been shown to have low toxicity and good bioavailability, making it a suitable candidate for in vivo studies. However, N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life in vivo, which can limit its efficacy.

Future Directions

There are several future directions for the study of N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide. One potential direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another potential direction is the investigation of the potential use of N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide in combination with other anti-inflammatory or anti-tumor agents. Additionally, the potential use of N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide in the treatment of neurodegenerative diseases warrants further investigation. Finally, the investigation of the potential use of N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide in clinical trials for the treatment of various diseases is an important future direction.

Synthesis Methods

The synthesis of N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide involves the reaction of 4-iodo-2-methylbenzenesulfonyl chloride with 2,2-dimethylpropanamide in the presence of a base, followed by the addition of thiourea. The resulting product is then purified by column chromatography to obtain pure N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide.

Scientific Research Applications

N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various models of inflammation, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has also been shown to have anti-tumor effects in various cancer models, including breast cancer, prostate cancer, and leukemia. Additionally, N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C13H17IN2OS

Molecular Weight

376.26 g/mol

IUPAC Name

N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H17IN2OS/c1-8-7-9(14)5-6-10(8)15-12(18)16-11(17)13(2,3)4/h5-7H,1-4H3,(H2,15,16,17,18)

InChI Key

XEOYOKLUTOIVRE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C(C)(C)C

Origin of Product

United States

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